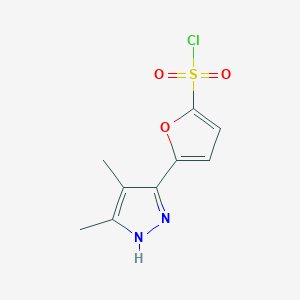
Ethyl 3-bromo-1-(2,2-difluoroethyl)pyrazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-bromo-1-(2,2-difluoroethyl)pyrazole-4-carboxylate is a chemical compound . It is synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
Synthesis Analysis
The synthesis of pyrazole compounds involves various strategies. One of the methods includes a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride to readily form pyrazoline intermediates under mild conditions .Chemical Reactions Analysis
Pyrazole compounds are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They can undergo a variety of chemical reactions, including [3+2] cycloaddition reactions with dialkyl azodicarboxylates , and Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .Aplicaciones Científicas De Investigación
Synthesis of Insecticide Intermediates
Ethyl 3-bromo-1-(2,2-difluoroethyl)pyrazole-4-carboxylate is recognized as an important intermediate in the synthesis of new insecticides like chlorantraniliprole. This compound is produced through a process that involves esterification and bromination, with high yields and purity, indicating its potential for industrial applications due to its simplicity and cost-effectiveness (Lan Zhi-li, 2007).
Chemical Synthesis and Structural Analysis
The synthesis of various pyrazole-4-carboxylates, including derivatives of this compound, involves the use of indium bromide catalysts and ultrasonic irradiation. These methods offer efficient and regio-selective cyclisation products, confirmed by nuclear Overhauser effect spectroscopy–nuclear magnetic resonance (NOESY–NMR) studies (K. Prabakaran et al., 2012).
Potential in Cancer Research
Compounds derived from this compound have shown significant cytostatic activity against cancer cell cultures, such as HeLa cells. These derivatives, particularly those involving bromomethylpyrazole nucleosides, have demonstrated their efficacy in inhibiting cancer cell growth (M. García-López et al., 1979).
Antimicrobial Properties
This compound derivatives have been evaluated for their antimicrobial activity. Some of these compounds, like Ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate, have shown promising results against bacteria like E. coli and P. aeruginosa, and fungi like Candida albicans (A. Radwan et al., 2014).
Potential in Industrial Applications
In addition to medical applications, ethyl pyrazole-4-carboxylate derivatives have been studied for their potential as corrosion inhibitors in industrial settings. For instance, certain pyranpyrazole derivatives have shown effectiveness in inhibiting corrosion on mild steel, which is useful for industrial pickling processes. These findings are supported by both experimental data and quantum chemical studies (P. Dohare et al., 2017).
Safety and Hazards
Propiedades
IUPAC Name |
ethyl 3-bromo-1-(2,2-difluoroethyl)pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrF2N2O2/c1-2-15-8(14)5-3-13(4-6(10)11)12-7(5)9/h3,6H,2,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOPZNXFUQGILGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1Br)CC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrF2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(3-Fluoro-4-methoxyphenyl)methyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2435077.png)

![8-(3-(benzyl(methyl)amino)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2435079.png)
![3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-boronic Acid Pinacol Ester](/img/structure/B2435080.png)
![2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2435084.png)
![4-azepan-1-yl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2435085.png)
![6-Amino-1-(2-methylpropyl)-5-[(2-methylpropyl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2435086.png)
![3-benzyl-7-{[(3,5-dimethylisoxazol-4-yl)methyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2435087.png)
![Ethyl 1-((2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-4-carboxylate](/img/structure/B2435091.png)
![3-Methyl-2-propyl-1-(propylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2435092.png)




